2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Moiety: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyridazinone ring.
Piperidine Ring Formation: The pyridazinone intermediate is then reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.
Coupling with Pyridine-3-carbonitrile: The final step involves the coupling of the piperidine intermediate with pyridine-3-carbonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of 2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyridazin-1(6H)-one
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile
Uniqueness
2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c23-19-5-3-17(4-6-19)20-7-8-21(29)28(26-20)15-16-9-12-27(13-10-16)22-18(14-24)2-1-11-25-22/h1-8,11,16H,9-10,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNVKOFKKBWKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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